N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
N-(5-Benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic thiazole derivative characterized by a benzofuran carboxamide group linked to a 5-benzyl-substituted thiazole ring. This compound has emerged as a promising antitumor agent due to its selective cytotoxicity toward cancer cells, including glioblastoma (U251, T98G), lymphoma (NK/Ly), and leukemia (HL60, K562) cell lines, while exhibiting minimal toxicity to non-cancerous cells such as human kidney (HEK 293) and keratinocytes (HaCaT) . Studies highlight its enhanced efficacy and solubility when immobilized on polymeric nanocarriers, addressing challenges associated with hydrophobic chemotherapeutic agents .
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-8-9-18-17(10-13)14(2)19(25-18)20(24)23-21-22-12-16(26-21)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKNINFVVAHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde.
Coupling of the Thiazole and Benzofuran Rings: The final step involves the coupling of the thiazole and benzofuran rings through an amide bond formation using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a suitable base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that thiazole derivatives, including N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This compound's ability to inhibit tumor growth has been attributed to its interaction with cellular proteins involved in cancer proliferation and survival mechanisms .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
1.3 Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Research has indicated that thiazole-based compounds can act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to potential therapeutic applications in treating inflammatory diseases .
Material Science
2.1 Organic Electronics
This compound has potential applications in the field of organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films can enhance the efficiency and stability of electronic devices.
2.2 Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing new polymeric materials with tailored properties. The incorporation of thiazole derivatives into polymer matrices may improve thermal stability and mechanical strength, making them suitable for various industrial applications.
Agricultural Applications
3.1 Pesticidal Activity
Recent studies have highlighted the potential of thiazole derivatives in agricultural chemistry as pesticides or herbicides. The structural characteristics of this compound suggest that it may interact with plant growth regulators or pest enzymes, providing a basis for developing novel agrochemicals .
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison
Thiazole derivatives and standard chemotherapeutics share overlapping anticancer properties but differ in structure, mechanisms, and toxicity profiles. Key compounds for comparison include:
Table 1: Structural and Functional Profiles
| Compound Name | Key Structural Features | Primary Targets/Cell Lines Tested |
|---|---|---|
| N-(5-Benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Thiazole ring, benzofuran carboxamide | Glioblastoma (U251, T98G), lymphoma (NK/Ly) |
| 7-Benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one (PP2) | Pyrazolo-thiazolo-pyrimidinone | Leukemia (HL60, K562), lymphoma (NK/Ly) |
| Temozolomide (TMZ) | Imidazotetrazine derivative | Glioblastoma, melanoma |
| Doxorubicin (Dox) | Anthracycline glycoside | Broad-spectrum solid and hematologic tumors |
Efficacy and Mechanisms of Action
Table 2: Anticancer Efficacy and Mechanisms
Toxicity and Selectivity
Table 3: Toxicity Profiles
Advantages of Polymeric Carrier Formulations
BF1’s conjugation with PEG-based polymeric nanoparticles (e.g., poly(PEGMA-co-DMM)) enhances its water solubility, tumor targeting, and mitochondrial disruption capacity. For example:
- ROS Modulation : BF1 increases superoxide dismutase (SOD) activity by 1.5× in glioma cells, amplified by PEG carriers .
- Safety: No significant hepatotoxicity or changes in antioxidant enzyme activity in murine models .
In contrast, PP2 and Dox lack comparable delivery systems, limiting their therapeutic windows. TMZ’s efficacy is often hindered by resistance mechanisms unrelated to ROS pathways .
Biological Activity
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
- Molecular Formula: C23H19N3O2S
- Molecular Weight: 401.5 g/mol
- Structure: The compound features a thiazole ring, a benzofuran moiety, and a carboxamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways involved in cancer progression and microbial resistance.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the thiazole and benzofuran moieties significantly influence the biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Enhanced cytotoxicity against cancer cell lines |
| Variations in the benzofuran structure | Altered pharmacokinetics and bioavailability |
| Presence of electron-withdrawing groups | Increased potency against specific targets |
Research indicates that the presence of a methoxy group or halogen substitutions can enhance anticancer activity by improving binding affinity to target proteins involved in cell survival pathways .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated an IC50 value below 30 µM for U251 cells, suggesting strong efficacy compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action. It was found to disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding phases. This disruption was evidenced by an accumulation of LC3-II protein levels, indicating impaired autophagic degradation processes .
Q & A
Q. How do structure-activity relationship (SAR) studies guide optimization of thiazole derivatives for enhanced selectivity?
- Methodological Answer : Synthesize analogs (e.g., chloroacetamide or thiazolidinone variants) and compare cytotoxic profiles. BF1’s benzofuran moiety increases tumor cell specificity by 40% over analogs with naphthalene rings. Computational docking (AutoDock Vina) identifies key interactions with tubulin or kinases .
Key Research Gaps and Recommendations
- Mechanistic Depth : Elucidate BF1’s interplay between ROS generation and mTORC1 signaling using CRISPR-edited cell lines (e.g., ATG5 KO).
- Delivery Systems : Optimize PEG-PN conjugation ratios for tumor-targeted delivery via in vivo PET imaging.
- Resistance Studies : Profile multidrug resistance (MDR) transporters (P-gp, MRP1) in BF1-treated cells to assess efflux susceptibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
